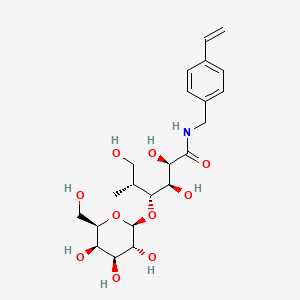

PVLA

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H33NO10 |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-N-[(4-ethenylphenyl)methyl]-2,3,6-trihydroxy-5-methyl-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide |

InChI |

InChI=1S/C22H33NO10/c1-3-12-4-6-13(7-5-12)8-23-21(31)18(29)17(28)20(11(2)9-24)33-22-19(30)16(27)15(26)14(10-25)32-22/h3-7,11,14-20,22,24-30H,1,8-10H2,2H3,(H,23,31)/t11-,14-,15+,16+,17-,18-,19-,20-,22+/m1/s1 |

InChI Key |

RPOKRGMOEWYIKB-ZFCLCKFASA-N |

Isomeric SMILES |

C[C@H](CO)[C@H]([C@@H]([C@H](C(=O)NCC1=CC=C(C=C1)C=C)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC(CO)C(C(C(C(=O)NCC1=CC=C(C=C1)C=C)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

lactose-carrying polystyrene poly (N-4-vinylbenzyl-lactonamide) poly(vinylbenzyl gluconamide) poly-N-4-vinylbenzyllactonamide PVLA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of QTORIN™ Rapamycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

QTORIN™ rapamycin is an investigational topical formulation of rapamycin, a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR). Developed by Palvella Therapeutics, this novel 3.9% anhydrous gel is designed for localized delivery to the skin, thereby minimizing systemic exposure and associated adverse events. The primary mechanism of action of QTORIN™ rapamycin is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway. Dysregulation of this pathway, often due to genetic mutations, is a key driver in the pathophysiology of several rare dermatological diseases, including microcystic lymphatic malformations and cutaneous venous malformations. By directly targeting the hyperactivated mTOR pathway in affected tissues, QTORIN™ rapamycin aims to reduce cellular proliferation, angiogenesis, and lymphatic vessel malformation, offering a targeted therapeutic approach for these debilitating conditions.

Introduction to Rapamycin and the mTOR Pathway

Rapamycin is a macrolide compound originally discovered as an antifungal agent. Its potent immunosuppressive and anti-proliferative properties were later elucidated, leading to its use in preventing organ transplant rejection and in certain cancer therapies. The molecular target of rapamycin is the serine/threonine kinase known as mTOR.

The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status, to control essential cellular processes. mTOR functions as the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

-

mTORC1: This complex is sensitive to rapamycin and plays a central role in regulating protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2: Generally considered rapamycin-insensitive, mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization. One of its key substrates is Akt, a crucial kinase in the PI3K signaling pathway.

Rapamycin exerts its inhibitory effect by forming a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within mTORC1, leading to allosteric inhibition of its kinase activity. While traditionally viewed as an mTORC1 inhibitor, prolonged exposure to rapamycin can also disrupt the assembly of mTORC2 in some cell types.

The PI3K/mTOR Pathway in Rare Skin Diseases

A growing body of evidence has implicated the overactivation of the PI3K/mTOR pathway in the pathogenesis of various rare genetic skin diseases. Somatic mutations in genes encoding components of this pathway, such as PIK3CA (encoding the p110α catalytic subunit of PI3K), are frequently identified in vascular and lymphatic malformations.[1]

This genetic overactivation leads to a cascade of downstream signaling events, resulting in:

-

Endothelial Cell Hyper-proliferation: Uncontrolled growth of the cells lining blood and lymphatic vessels.

-

Aberrant Angiogenesis and Lymphangiogenesis: The formation of disorganized and dysfunctional blood and lymphatic vessels.

-

Cellular Overgrowth: Leading to the formation of lesions and malformations.

The targeted indications for QTORIN™ rapamycin, including microcystic lymphatic malformations and cutaneous venous malformations, are characterized by such genetic alterations and the consequent hyperactivation of the PI3K/mTOR pathway.[1][2]

QTORIN™ Rapamycin: A Targeted Topical Approach

The systemic administration of mTOR inhibitors, while effective in some contexts, is associated with a range of potential adverse effects. QTORIN™ rapamycin is a novel, patented 3.9% rapamycin anhydrous gel designed to overcome this limitation by delivering the active pharmaceutical ingredient directly to the affected skin.[3][4] This topical formulation aims to achieve high local concentrations of rapamycin in the target tissue while minimizing systemic absorption, thereby reducing the risk of off-target effects.[5] The anhydrous nature of the gel is a key innovation designed to enhance the stability and dermal penetration of the poorly soluble and chemically unstable rapamycin molecule.[5]

Mechanism of Action of QTORIN™ Rapamycin

The core mechanism of action of QTORIN™ rapamycin is the localized inhibition of the mTORC1 signaling pathway within the skin.

dot

Caption: Signaling pathway of mTORC1 inhibition by QTORIN™ Rapamycin.

Upon penetrating the skin, rapamycin binds to the intracellular receptor FKBP12. The resulting complex then inhibits mTORC1, leading to the downregulation of its downstream effectors. This inhibition is expected to:

-

Reduce Protein Synthesis and Cell Proliferation: By inhibiting S6K1 and releasing the inhibition of 4E-BP1, rapamycin can decrease the translation of key proteins involved in cell growth and division.

-

Promote Autophagy: The inhibition of mTORC1 can induce autophagy, a cellular process of degradation and recycling of cellular components, which can contribute to the resolution of malformations.

-

Decrease Angiogenesis: By downregulating the expression of pro-angiogenic factors, rapamycin can inhibit the formation of new blood vessels within the lesions.

Clinical Development Program

QTORIN™ rapamycin is being investigated in several clinical trials for various rare genetic skin diseases.

Microcystic Lymphatic Malformations

Phase 2 Study (NCT05050149)

A Phase 2, multicenter, baseline-controlled, open-label study was conducted to evaluate the safety and efficacy of QTORIN™ rapamycin in patients with microcystic lymphatic malformations.

Experimental Protocol:

-

Participants: Individuals aged 6 years and older with a clinical diagnosis of cutaneous microcystic lymphatic malformations.

-

Intervention: Self-administration of topical QTORIN™ rapamycin 3.9% anhydrous gel once daily for 12 weeks.

-

Primary Outcome Measures: Incidence of Treatment-Emergent Adverse Events.

-

Secondary Outcome Measures: Included assessments of clinician and patient global impression of change, lesion leaking or bleeding, and lesion thickness/height/size.

dot

Caption: Workflow of the Phase 2 clinical trial for microcystic lymphatic malformations.

Quantitative Data:

| Outcome Measure | Result | Citation |

| Clinician Global Impression of Change (CGI-C) at Week 12 | 100% of participants were rated as "Much Improved" or "Very Much Improved". | |

| Patient Global Impression of Change (PGI-C) at Week 12 | 83% of participants were rated as "Much Improved" or "Very Much Improved". |

Phase 3 SELVA Study (NCT06239480)

An ongoing Phase 3, single-arm, baseline-controlled trial is further evaluating the efficacy and safety of QTORIN™ rapamycin in a larger cohort of approximately 40 participants with microcystic lymphatic malformations over a 24-week treatment period.

Cutaneous Venous Malformations

Phase 2 TOIVA Study

A Phase 2, single-arm, open-label trial is evaluating the safety, tolerability, and efficacy of QTORIN™ rapamycin in approximately 15 participants aged 6 years and older with cutaneous venous malformations.

Experimental Protocol:

-

Intervention: Topical administration of QTORIN™ rapamycin 3.9% anhydrous gel once daily.

-

Primary Outcome Measures: Safety and tolerability.

-

Efficacy Assessments: Changes from baseline to week 12 in clinician and patient global impression scores, as well as evaluations of specific clinical manifestations.

Pachyonychia Congenita

Phase 3 VAPAUS Study

A Phase 3, randomized, double-blind, placebo-controlled study evaluated QTORIN™ rapamycin for the treatment of Pachyonychia Congenita. The study did not meet its primary endpoint of a treatment effect on the Patient Global Assessment of Activities Difficulty compared to placebo. QTORIN™ rapamycin was reported to be well-tolerated.

Pharmacokinetics and Safety

A key feature of QTORIN™ rapamycin is its design for localized delivery with minimal systemic absorption. Studies with other topical rapamycin formulations have shown that systemic blood levels are often undetectable or very low (<1.0 ng/mL). A dedicated Phase 3 study (NCT05643872) is further investigating the long-term safety and pharmacokinetics of QTORIN™ rapamycin in adults with Pachyonychia Congenita.[2]

Across the clinical trials, QTORIN™ rapamycin has been generally well-tolerated, with most treatment-related adverse events being mild to moderate in nature and primarily localized to the application site.

Conclusion

QTORIN™ rapamycin represents a targeted therapeutic strategy for rare genetic skin diseases driven by the overactivation of the PI3K/mTOR pathway. Its mechanism of action is centered on the potent and selective inhibition of mTORC1 by topically delivered rapamycin. The innovative anhydrous gel formulation is designed to maximize local drug delivery while minimizing systemic exposure. Clinical data to date, particularly in microcystic lymphatic malformations, suggests a favorable safety and efficacy profile, supporting its potential as a first-in-class treatment for these underserved patient populations. Ongoing and future clinical trials will further elucidate the therapeutic potential and long-term safety of QTORIN™ rapamycin.

References

- 1. ir.palvellatx.com [ir.palvellatx.com]

- 2. Palvella Therapeutics Secures New U.S. Patent for QTORIN™ Rapamycin in Treating Microcystic Lymphatic Malformations [synapse.patsnap.com]

- 3. Making sure you're not a bot! [panteion-search.seab.gr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Cutaneous Venous Malformations: A Technical Overview of Prevalence, Pathophysiology, and Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cutaneous venous malformations (cVMs), focusing on their prevalence, the molecular pathways driving their pathogenesis, and the experimental methodologies used to investigate this complex vascular anomaly. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapeutics for cVMs.

Prevalence and Incidence of Cutaneous Venous Malformations

Cutaneous venous malformations are rare vascular anomalies characterized by progressive vessel ectasia, which can lead to significant disfigurement, pain, ulceration, and bleeding.[1][2][3][4] While historically considered rare, recent real-world observational analyses suggest a higher prevalence than previously estimated.[5] Epidemiological data has been limited, often focusing on pediatric incidence or small cohorts, with a wide reported incidence range for venous malformations (VMs) of 1 in 5,000 to 1 in 10,000 births.[1][2] However, specific data for cVMs have been scarce.[1][2]

A recent nationally representative, retrospective, real-world observational probability study in the United States has provided more precise figures on the managed prevalence of cVMs.[1][3][5] This study, which surveyed dermatologists, hematologist-oncologists, pediatricians, radiologists, and vascular surgeons, offers a more accurate picture of the disease burden.

Table 1: Managed Prevalence of Cutaneous Venous Malformations in the United States

| Category | Estimated Number of Patients | Prevalence Rate (US Population) | 95% Confidence Interval |

| Total Cutaneous Venous Malformations (cVMs) | 194,195 | 0.06% | 188,852–200,228 |

| Cutaneous-only Venous Malformations | 135,687 | 0.04% | Not Specified |

| Mixed Venous Malformations (cutaneous and internal) | 58,508 | 0.02% | Not Specified |

Data sourced from Gallagher JR et al. (2025).[1][2][3][4][5]

These findings highlight a substantial number of individuals affected by cVMs across all age groups in the U.S., underscoring the need for improved access to specialized care and the development of targeted therapies.[3][5]

Molecular Pathogenesis and Signaling Pathways

The development of venous malformations is intrinsically linked to genetic mutations that affect key signaling pathways controlling vascular development and homeostasis. Somatic mutations in the TEK gene (encoding the TIE2 receptor) and the PIK3CA gene are the most well-characterized drivers of these lesions. These mutations lead to the constitutive activation of downstream signaling cascades, promoting abnormal growth and morphology of venous endothelial cells.

The TIE2 Signaling Pathway

The TIE2 receptor, a tyrosine kinase expressed on endothelial cells, plays a crucial role in angiogenesis and vascular stability. Binding of its ligands, the angiopoietins (ANGPT1 and ANGPT2), modulates vascular quiescence and activation. In venous malformations, activating mutations in TEK lead to ligand-independent TIE2 signaling.

Caption: TIE2 signaling cascade in venous malformations.

The PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Somatic activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are frequently identified in venous malformations. These mutations result in constitutive activation of the pathway, leading to uncontrolled endothelial cell growth and the formation of vascular anomalies.

Caption: The PI3K/AKT/mTOR signaling pathway in venous malformations.

Experimental Protocols for Investigating Cutaneous Venous Malformations

The study of cVMs and the development of targeted therapies rely on a variety of experimental models and techniques. Below are outlines of key experimental protocols.

Genotyping of Venous Malformation Tissue

Objective: To identify somatic mutations in genes such as TEK and PIK3CA from patient-derived tissue samples.

Methodology:

-

Tissue Procurement: Obtain fresh or formalin-fixed paraffin-embedded (FFPE) tissue samples from surgical resections of venous malformations.

-

DNA Extraction: Isolate genomic DNA from the tissue samples using commercially available kits.

-

Mutation Analysis:

-

Sanger Sequencing: For targeted analysis of known mutational hotspots.

-

Next-Generation Sequencing (NGS): For broader, unbiased screening of a panel of genes or the whole exome.

-

-

Data Analysis: Align sequencing reads to the human reference genome and call variants. Filter for known pathogenic mutations in venous malformation-associated genes.

Caption: Workflow for genotyping venous malformation tissue.

In Vitro Modeling Using Endothelial Cells

Objective: To study the cellular and molecular effects of venous malformation-causing mutations and to screen potential therapeutic compounds.

Methodology:

-

Cell Culture:

-

Primary Endothelial Cells: Isolate and culture endothelial cells from patient venous malformation tissue (VM-ECs).

-

Immortalized Endothelial Cells: Use cell lines such as Human Umbilical Vein Endothelial Cells (HUVECs).

-

-

Genetic Manipulation: Introduce specific mutations (e.g., PIK3CA H1047R) into wild-type endothelial cells using techniques like CRISPR/Cas9 or lentiviral transduction.

-

Functional Assays:

-

Proliferation Assays: (e.g., BrdU incorporation, Ki67 staining) to measure cell division.

-

Migration Assays: (e.g., scratch wound healing, Boyden chamber) to assess cell motility.

-

Tube Formation Assays: (e.g., on Matrigel) to evaluate angiogenic potential.

-

-

Western Blotting: To analyze the phosphorylation status and expression levels of key proteins in the TIE2 and PI3K/AKT/mTOR pathways.

-

Drug Screening: Treat mutant cells with small molecule inhibitors (e.g., PI3K inhibitors, mTOR inhibitors) and assess the impact on the functional assays and signaling pathway activation.

In Vivo Modeling in Animals

Objective: To study the pathogenesis of venous malformations in a living organism and to evaluate the efficacy and safety of potential therapies.

Methodology:

-

Mouse Models:

-

Genetically Engineered Mouse Models (GEMMs): Create mice with endothelial-specific expression of mutant Tek or Pik3ca.

-

Xenograft Models: Inject patient-derived VM-ECs or genetically modified endothelial cells into immunodeficient mice.

-

-

Induction of Recombination: In inducible GEMMs, administer tamoxifen or doxycycline to activate Cre recombinase and induce the expression of the mutant gene in endothelial cells.

-

Phenotypic Analysis:

-

Histology and Immunohistochemistry: Analyze the morphology and cellular composition of the resulting vascular lesions.

-

Imaging: Use techniques like magnetic resonance imaging (MRI) or micro-computed tomography (micro-CT) to visualize the vascular malformations.

-

-

Preclinical Drug Trials: Administer therapeutic compounds to the animal models and monitor for changes in lesion size, vascular leakage, and other relevant parameters.

Conclusion

The understanding of cutaneous venous malformations has advanced significantly, with recent studies providing a clearer picture of their prevalence and the key molecular drivers of their pathogenesis. The elucidation of the TIE2 and PI3K/AKT/mTOR signaling pathways as central to the development of these lesions has opened new avenues for the development of targeted therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of cVMs and the preclinical evaluation of novel therapeutic strategies. For professionals in drug development, a deep understanding of these aspects is crucial for designing effective treatments for this debilitating condition.

References

- 1. escholarship.org [escholarship.org]

- 2. Currently managed US prevalence of cutaneous venous malformations (cVMs): a nationally representative, retrospective, real-world, subject-blinded, physician-observational probability study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Currently managed US prevalence of cutaneous venous malformations (cVMs): a nationally representative, retrospective, real-world, subject-blinded, physician-observational probability study. [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. emjreviews.com [emjreviews.com]

Understanding Angiokeratomas as Isolated Lymphatic Malformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiokeratomas, traditionally classified as benign vascular ectasias, are increasingly being re-evaluated as a form of isolated lymphatic malformation. This paradigm shift is primarily driven by immunohistochemical evidence demonstrating the expression of specific lymphatic endothelial markers within the dilated vascular channels characteristic of these lesions. This technical guide synthesizes the current understanding of the molecular and cellular basis of angiokeratomas, focusing on their lymphatic origin. It provides an overview of the histopathological features, the key molecular markers used for their identification, and the potential signaling pathways implicated in their pathogenesis. Furthermore, this document outlines relevant experimental protocols for the investigation of these lesions and presents the available quantitative data in a structured format to aid in comparative analysis and future research endeavors.

Introduction

Angiokeratomas are characterized by small, well-circumscribed, dark red to purple papules with a hyperkeratotic surface.[1] They arise from the dilation of pre-existing capillaries in the papillary dermis.[2] While clinically diverse, with several recognized subtypes, a growing body of evidence suggests a common underlying lymphatic endothelial phenotype for many isolated forms of angiokeratoma. This reclassification has significant implications for understanding their pathogenesis and for the development of targeted therapeutic strategies. This guide will delve into the technical details supporting the concept of angiokeratomas as isolated lymphatic malformations.

Histopathology and Evidence for a Lymphatic Origin

Histopathologically, angiokeratomas consistently exhibit dilated, thin-walled vascular spaces in the superficial dermis, directly beneath an epidermis displaying varying degrees of hyperkeratosis, acanthosis, and papillomatosis.[2] The critical insight into their lymphatic nature comes from immunohistochemical studies.

Key Molecular Markers

The distinction between blood vascular endothelial cells (BECs) and lymphatic endothelial cells (LECs) is made possible by a panel of specific molecular markers.

-

Lymphatic Endothelial Cell (LEC) Markers:

-

Podoplanin (D2-40): A transmembrane glycoprotein that is a highly specific marker for lymphatic endothelium.[3]

-

Prox1 (Prospero homeobox protein 1): A transcription factor essential for the development of the lymphatic system and considered a master regulator of LEC fate.

-

LYVE-1 (Lymphatic Vessel Endothelial Hyaluronan Receptor 1): A receptor for hyaluronan found on the surface of lymphatic vessels.

-

-

Pan-Endothelial Cell Markers (present on both BECs and LECs):

-

CD31 (PECAM-1): A transmembrane glycoprotein involved in cell-cell adhesion.

-

ERG (ETS-related gene): A transcription factor expressed by endothelial cells.

-

Immunohistochemical analyses of various angiokeratoma subtypes have revealed the expression of LEC markers in the endothelial lining of the dilated vessels.

Quantitative Data

The available quantitative data on the expression of lymphatic markers in different types of angiokeratomas is summarized below.

| Angiokeratoma Subtype | Number of Cases Studied | D2-40 (Podoplanin) Expression | Prox1 Expression | Conclusion on Lymphatic Origin | Reference |

| Angiokeratoma Corporis Diffusum | 15 | Usually focally positive | Positive | Suggested | [4] |

| Angiokeratoma of Fordyce | 10 | Usually focally positive | Positive | Suggested | [4] |

| Solitary Angiokeratoma | 10 | Usually focally positive | Positive | Suggested | [4] |

| Angiokeratoma of Mibelli | 10 | Negative | Positive | Undetermined | [4] |

| Pediatric Angiokeratomas | 14 | Positive/Focal Expression | Positive/Focal Expression | Supported | [5] |

Putative Signaling Pathways in the Pathogenesis of Angiokeratomas

While the precise molecular drivers of isolated angiokeratomas are still under active investigation, research into other lymphatic malformations and vascular anomalies points to the potential involvement of key signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways. Somatic mutations in genes regulating these pathways are a common cause of vascular malformations.

The PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Somatic activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are a known cause of various lymphatic malformations.[6][7] Hyperactivation of this pathway leads to abnormal proliferation and differentiation of lymphatic endothelial cells.

The MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Somatic mutations in genes of the RAS-MAPK pathway, such as GNAQ and GNA11, have been identified in other benign vascular tumors. These mutations can lead to constitutive activation of the pathway, promoting abnormal cell growth.

Experimental Protocols

Immunohistochemistry for Lymphatic Markers in Skin Biopsies

This protocol is adapted from standard procedures for identifying lymphatic vessels in skin tissue.

-

Tissue Preparation:

-

Obtain fresh skin biopsies of angiokeratoma lesions.

-

Fix tissue in 10% neutral buffered formalin for 24 hours.

-

Process tissue through graded alcohols and xylene, and embed in paraffin.

-

Cut 4-5 µm thick sections and mount on positively charged slides.

-

-

Immunostaining Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol and finally in distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Blocking: Incubate sections with a protein block (e.g., 5% normal goat serum) for 30 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with primary antibodies against lymphatic markers (e.g., mouse anti-human Podoplanin (D2-40), rabbit anti-human Prox1) overnight at 4°C.

-

Secondary Antibody Incubation: Apply a goat anti-mouse or goat anti-rabbit secondary antibody conjugated to a detection enzyme (e.g., HRP) or a fluorophore for 1 hour at room temperature.

-

Detection: For enzymatic detection, use a chromogen substrate such as DAB. For fluorescence, proceed to imaging.

-

Counterstaining: Lightly counterstain with hematoxylin for brightfield microscopy or a nuclear stain like DAPI for fluorescence.

-

Dehydration and Mounting: Dehydrate sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.

-

Whole-Exome Sequencing of Angiokeratoma Tissue

This protocol provides a general workflow for identifying somatic mutations in angiokeratoma biopsies.

-

Sample Collection and DNA Extraction:

-

Obtain a fresh or frozen biopsy of the angiokeratoma lesion.

-

Simultaneously collect a sample of unaffected tissue (e.g., blood or adjacent normal skin) from the same individual to serve as a germline control.

-

Extract high-quality genomic DNA from both the lesion and the control sample using a standard DNA extraction kit.

-

-

Library Preparation and Exome Capture:

-

Fragment the genomic DNA to a size of 150-200 base pairs.

-

Ligate sequencing adapters to the DNA fragments.

-

Perform exome capture using a commercially available kit to enrich for the protein-coding regions of the genome.

-

-

Sequencing:

-

Sequence the captured DNA libraries on a next-generation sequencing platform.

-

-

Bioinformatic Analysis:

-

Align the sequencing reads to the human reference genome.

-

Call genetic variants (single nucleotide variants and small insertions/deletions) in both the tumor and normal samples.

-

Compare the variant calls between the tumor and normal samples to identify somatic mutations.

-

Annotate the identified somatic mutations to determine their potential functional impact.

-

Future Directions and Implications for Drug Development

The characterization of angiokeratomas as isolated lymphatic malformations opens new avenues for research and therapeutic development. Future studies should focus on:

-

Comprehensive Genetic Analysis: Large-scale whole-exome and whole-genome sequencing of different angiokeratoma subtypes is necessary to definitively identify the causative somatic mutations.

-

Functional Studies: Once candidate mutations are identified, functional studies in cell culture and animal models will be crucial to validate their role in the pathogenesis of these lesions.

-

Targeted Therapies: The identification of dysregulated signaling pathways, such as the PI3K/AKT/mTOR or MAPK pathways, provides a rationale for the investigation of targeted inhibitors that have shown efficacy in other vascular malformations. For example, inhibitors of PI3K (e.g., alpelisib) or MEK (e.g., trametinib) could be potential therapeutic options.

Conclusion

The classification of angiokeratomas as isolated lymphatic malformations is supported by robust immunohistochemical evidence. While the precise molecular etiology of these lesions is not fully elucidated, the involvement of key signaling pathways common to other vascular anomalies is highly probable. This technical guide provides a framework for researchers and drug development professionals to further investigate the molecular underpinnings of angiokeratomas and to explore novel therapeutic strategies based on a deeper understanding of their pathogenesis.

References

- 1. Angiokeratoma: Of Fordyce, Treatment, Causes, Pregnancy, and More [healthline.com]

- 2. A solitary angiokeratoma on the toe of a teenaged girl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Skin Whole-Mount Immunofluorescent Staining Protocol, 3D Visualization, and Spatial Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frequent activating PIK3CA mutations in sporadic angiolipoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PIK3CA mutation fortifies molecular determinants for immune signaling in vascular cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIK3CA mutations in vascular malformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Dysregulation of the PI3K/mTOR Pathway in Skin Disorders: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway and its critical role in the pathogenesis of various skin disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in dermatological research and therapeutics. It offers a comprehensive overview of the pathway, its involvement in hyperproliferative and inflammatory skin conditions, quantitative data from clinical and preclinical studies of targeted inhibitors, detailed experimental protocols, and visualizations of key processes.

Introduction to the PI3K/mTOR Pathway in Cutaneous Biology

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] This pathway is activated by various extracellular stimuli, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs) on the cell surface.[1][2] In healthy skin, the PI3K/mTOR pathway is tightly regulated to maintain epidermal homeostasis.[3][4] However, its dysregulation is a common feature in a range of skin disorders, leading to uncontrolled cell proliferation, abnormal differentiation, and inflammation.[3][5]

The core of the pathway involves the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates the activity of numerous downstream targets, including the mTOR complex. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular functions.[6][7][8] mTORC1 is a central regulator of cell growth and proliferation, while mTORC2 is involved in cell survival and cytoskeletal organization.[6][7]

Dysregulation of this pathway has been implicated in the pathogenesis of several skin diseases, including psoriasis, atopic dermatitis, acne vulgaris, and various forms of skin cancer.[3][9] This has led to the development of numerous therapeutic agents that target specific components of the PI3K/mTOR pathway.

The PI3K/mTOR Pathway in Pathogenesis of Skin Disorders

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes. Multiple studies have demonstrated the hyperactivation of the PI3K/Akt/mTOR pathway in psoriatic lesions.[3][10] This sustained activation contributes to the uncontrolled proliferation of keratinocytes and the production of pro-inflammatory cytokines, which are hallmarks of the disease.[11] The mTOR inhibitor rapamycin (sirolimus) and other PI3K/mTOR inhibitors have shown efficacy in preclinical and clinical settings by reducing the severity of psoriatic lesions.[12][13]

Atopic Dermatitis

While the role of the PI3K/mTOR pathway in atopic dermatitis (AD) is less characterized than in psoriasis, emerging evidence suggests its involvement in the regulation of epidermal barrier function and inflammation.[3] Dysregulation of this pathway may contribute to the impaired skin barrier and immune dysregulation observed in AD. Further research is ongoing to explore the therapeutic potential of targeting this pathway in AD patients.

Acne Vulgaris

Acne vulgaris is a common skin condition associated with increased sebum production, follicular hyperkeratinization, and inflammation. Recent transcriptomic analyses have revealed that metabolic pathways, including mTOR signaling, are enriched in the non-lesional skin of acne patients, suggesting a predisposition to lesion development.[11] The mTORC1 complex, in particular, is thought to play a role in stimulating sebocyte growth and lipogenesis.[9][14] This has led to the proposal that mTOR inhibitors could be a potential therapeutic strategy for acne by normalizing the metabolic and inflammatory state of the skin.[5][11][15]

Skin Cancers

The PI3K/Akt/mTOR pathway is frequently hyperactivated in various skin cancers, including basal cell carcinoma (BCC), squamous cell carcinoma (SCC), and melanoma.[3][5] This aberrant signaling promotes tumor growth, proliferation, and resistance to apoptosis.[3] Consequently, inhibitors of this pathway are being actively investigated as therapeutic agents for these cutaneous malignancies.

Quantitative Data on PI3K/mTOR Inhibitors in Skin Disorders

The following tables summarize the available quantitative data on the efficacy of various PI3K/mTOR inhibitors in the treatment of skin disorders from clinical and preclinical studies.

| Inhibitor | Disorder | Study Phase | Key Efficacy Endpoint | Result | Reference |

| Bimiralisib gel 2% | Actinic Keratosis (AK) | Phase 2 | Investigator's Global Assessment (IGA) score of 0–1 (complete or partial clearance) | 52% of patients at 2 weeks; 71% of patients at 4 weeks | [9] |

| Complete or near-complete response (Olsen grade 1 patients) | 92% | [9] | |||

| Complete or near-complete response (Olsen grade 2 patients) | 48% | [9] | |||

| Sirolimus (Rapamycin) | Psoriasis | Randomized Controlled Trial | Mean percentage reduction in Psoriasis Area and Severity Index (PASI) | 63.7% (in combination with cyclosporin) | [12] |

| Gedatolisib | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 1/2 | 6-month radiographic progression-free survival (rPFS) rate | 66% | [16][17] |

| HER2+ Metastatic Breast Cancer | Phase 2 | Objective Response Rate (ORR) | 43% | [17] | |

| Median Progression-Free Survival (PFS) | 6.0 months | [17] | |||

| Hormone Receptor-Positive, HER2-Negative Advanced Breast Cancer | Phase 1b | Objective Response Rate (first-line) | 85.2% | [3] | |

| Hormone Receptor-Positive, HER2-Negative, PIK3CA wild-type Metastatic Breast Cancer | Phase 3 (VIKTORIA-1) | Median Progression-Free Survival (PFS) with gedatolisib + palbociclib + fulvestrant | 9.3 months | [15] | |

| Median Progression-Free Survival (PFS) with gedatolisib + fulvestrant | 7.4 months | [4][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PI3K/mTOR pathway in skin disorders.

Western Blotting for Phosphorylated Akt (p-Akt) and mTOR (p-mTOR) in Human Keratinocytes

This protocol describes the detection of activated Akt and mTOR via Western blotting in human keratinocyte cell lysates.

1. Sample Preparation:

- Culture human keratinocytes (e.g., HaCaT cells) to 80-90% confluency.

- Treat cells with the desired compounds (e.g., PI3K/mTOR inhibitors) for the specified duration.

- Wash cells twice with ice-cold phosphate-buffered saline (PBS).

- Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Sonicate the lysate for 10-15 seconds to shear DNA.[1]

- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant and determine the protein concentration using a BCA protein assay.

2. Gel Electrophoresis and Protein Transfer:

- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

- Load samples onto a 4-12% SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom of the gel.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

- Incubate the membrane with primary antibodies against p-Akt (Ser473) and p-mTOR (Ser2448) diluted in blocking buffer overnight at 4°C with gentle shaking.[1][12]

- Wash the membrane three times for 5 minutes each with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

- Wash the membrane three times for 5 minutes each with TBST.

4. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[6]

- To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Akt and total mTOR.

Immunohistochemistry (IHC) for Ki67 in Human Skin Biopsies

This protocol details the detection of the proliferation marker Ki67 in paraffin-embedded human skin sections.

1. Sample Preparation:

- Fix skin biopsies in 10% neutral buffered formalin and embed in paraffin.

- Cut 4 µm-thick sections and mount them on positively charged slides.[16]

2. Deparaffinization and Rehydration:

- Deparaffinize the sections by washing twice in xylene for 5 minutes each.

- Rehydrate through a series of graded ethanol washes (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.[17]

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval by immersing the slides in 0.01 M citrate buffer (pH 6.0) and heating in a microwave or steamer for 10-30 minutes.[10][16]

4. Staining:

- Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.[16]

- Wash the slides with PBS.

- Block non-specific binding with a protein block or serum-free solution for 10 minutes.[10]

- Incubate the sections with a primary antibody against Ki67 (e.g., clone MIB-1) for 1 hour at room temperature or overnight at 4°C.[16][17]

- Wash the slides with TBST.

- Apply a secondary antibody (e.g., biotinylated anti-mouse IgG) for 30 minutes at room temperature.[10]

- Wash the slides with TBST.

- Apply an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.[10]

- Wash the slides with TBST.

- Visualize the staining using a diaminobenzidine (DAB) substrate, followed by counterstaining with hematoxylin.[2][16]

5. Mounting and Imaging:

- Dehydrate the sections through graded ethanol and xylene washes.

- Mount the slides with a suitable mounting medium and coverslip for microscopic examination.

Imiquimod (IMQ)-Induced Psoriasis-Like Mouse Model

This protocol describes the induction of a psoriasis-like phenotype in mice using the Toll-like receptor 7 agonist, imiquimod.

1. Animal Model:

- Use 8-12 week old BALB/c or C57BL/6 mice.

2. Imiquimod Application:

- On a daily basis for 5-7 consecutive days, apply a topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin of the mice.

3. Phenotypic Assessment:

- Monitor the mice daily for signs of skin inflammation, including erythema (redness), scaling, and skin thickness.

- Score the severity of these parameters using a modified Psoriasis Area and Severity Index (PASI) scoring system, where each parameter is graded on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score reflects the overall severity of the inflammation.

4. Sample Collection:

- At the end of the experiment, euthanize the mice and collect the treated dorsal skin for further analysis, such as histology, immunohistochemistry, or Western blotting.

Keratinocyte Proliferation Assay

This protocol outlines a method to assess the effect of PI3K/mTOR inhibitors on the proliferation of human keratinocytes (e.g., HaCaT cells).

1. Cell Seeding:

- Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

- Treat the cells with various concentrations of the PI3K/mTOR inhibitor or vehicle control for 24-72 hours.

3. Proliferation Assessment (MTS Assay):

- Add 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent to each well and incubate for 1-4 hours at 37°C.

- Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

4. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows.

The Core PI3K/Akt/mTOR Signaling Pathway

Caption: The core PI3K/Akt/mTOR signaling cascade.

Experimental Workflow for Analyzing PI3K/mTOR Pathway in Skin Biopsies

Caption: Workflow for PI3K/mTOR pathway analysis in skin biopsies.

Conclusion

The PI3K/mTOR signaling pathway represents a pivotal axis in the pathobiology of a wide array of skin disorders. Its dysregulation contributes significantly to the hyperproliferative and inflammatory phenotypes characteristic of conditions such as psoriasis, atopic dermatitis, acne, and skin cancers. The development of targeted inhibitors against key components of this pathway holds considerable promise for novel and effective therapeutic interventions in dermatology. This technical guide provides a foundational resource for researchers and drug development professionals, offering insights into the underlying mechanisms, quantitative data to support therapeutic strategies, and detailed experimental protocols to facilitate further investigation into this critical signaling network. Continued research in this area is essential for the translation of these scientific findings into improved clinical outcomes for patients with these challenging skin diseases.

References

- 1. ccrod.cancer.gov [ccrod.cancer.gov]

- 2. Immunohistochemical Evaluation of p53 and Ki67 Expression in Skin Epithelial Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genomeme.ca [genomeme.ca]

- 4. Exploratory analysis of activation of PTEN-PI3K pathway and downstream proteins in malignant pleural mesothelioma (MPM). | Semantic Scholar [semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 7. Clinical Trials Unit | Dermatology | Stanford Medicine [med.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. oatext.com [oatext.com]

- 10. sysy-histosure.com [sysy-histosure.com]

- 11. Transcriptomic Analyses Predict Enhanced Metabolic Activity and Therapeutic Potential of mTOR Inhibitors in Acne-Prone Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Immunohistochemistry (IHC) [bio-protocol.org]

- 17. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]

The Role of mTOR Inhibitors in Dermatology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a pivotal regulator of cellular growth, proliferation, metabolism, and survival.[1] Its signaling pathway, primarily through the two distinct complexes mTORC1 and mTORC2, responds to a variety of upstream signals, including growth factors, nutrients, and cellular energy levels.[1] In dermatology, dysregulation of the mTOR pathway has been identified as a key driver in the pathogenesis of numerous conditions, ranging from genetic disorders and inflammatory diseases to cutaneous malignancies.[2] This has led to the exploration and application of mTOR inhibitors as targeted therapeutic agents. This guide provides a technical overview of mTOR inhibitors in dermatology, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

The mTOR Signaling Pathway in Cutaneous Biology

The mTOR signaling cascade is central to skin homeostasis, influencing keratinocyte differentiation, proliferation, and survival.[2] Growth factors or cytokines can activate the PI3K/Akt pathway, which in turn phosphorylates and inactivates the tuberous sclerosis complex (TSC), a key negative regulator of mTORC1. This disinhibition allows the small GTPase Rheb to activate mTORC1, leading to the phosphorylation of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and cell growth.[3] mTORC2 is primarily involved in the phosphorylation and activation of Akt, creating a complex feedback loop.[1]

Dysregulation of this pathway is a hallmark of several skin diseases. For instance, hyperactivation of mTOR is observed in the lesional skin of psoriasis patients, contributing to the characteristic epidermal hyperproliferation.[4] In genetic disorders like Tuberous Sclerosis Complex (TSC), mutations in the TSC1 or TSC2 genes lead to constitutive mTORC1 activation and the formation of benign tumors (hamartomas) in multiple organs, including the skin.[5]

Mechanism and Generations of mTOR Inhibitors

mTOR inhibitors are broadly classified into generations based on their mechanism of action.

-

First-Generation (Rapalogs): Rapamycin (Sirolimus) and its analogs (Everolimus, Temsirolimus) are allosteric inhibitors of mTORC1. They first bind to the intracellular protein FKBP12, and this complex then binds to the FRB domain of mTOR, preventing it from interacting with its downstream targets. They do not directly inhibit the kinase activity of mTOR and have limited effect on mTORC2.[1]

-

Second-Generation (TORKinibs): These are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2. This dual inhibition overcomes some of the resistance mechanisms seen with rapalogs, such as the feedback activation of Akt via mTORC2. Some second-generation agents also dually inhibit PI3K and mTOR.[2][][7]

Quantitative Data Summary

The efficacy of mTOR inhibitors has been quantified in numerous preclinical and clinical studies. The following tables summarize key data for various dermatological conditions.

Table 1: Clinical Efficacy of Topical Sirolimus for Tuberous Sclerosis Complex (Facial Angiofibromas)

| Concentration | Efficacy Metric | Result | Confidence Interval (95%) | p-value | Citation |

| 0.05% | Relative Risk (RR) vs. Placebo | 3.87 | 2.23 – 6.70 | <0.05 | [8] |

| 0.1% | Relative Risk (RR) vs. Placebo | 2.70 | 1.76 – 4.13 | <0.05 | [8] |

| 0.2% | Relative Risk (RR) vs. Placebo | 4.43 | 2.76 – 7.12 | <0.05 | [8] |

| 1% | Relative Risk (RR) vs. Placebo | 3.34 | 2.18 – 5.12 | <0.05 | [8] |

| 1% | Mean Improvement (AGS Score) | 16.7 points | - | <0.001 vs. Vehicle | [9] |

| 0.5% | % Achieving ≥1 Grade IGA** Improvement | 56% | - | 0.005 vs. Placebo | [10] |

| 1% | % Achieving ≥1 Grade IGA** Improvement | 61% | - | 0.004 vs. Placebo | [10] |

| AGS: Angiofibroma Grading Scale | |||||

| **IGA: Investigator's Global Assessment |

Table 2: Preclinical Activity of mTOR Inhibitors in Skin-Relevant Cell Lines

| Inhibitor | Cell Line(s) | Cancer Type | IC₅₀ Value | Citation |

| Rapamycin | Canine Melanoma (Jones, 17CM98) | Malignant Melanoma | 2.6 nM, 0.118 nM | [11] |

| Rapamycin | NF1-null Melanoma | Malignant Melanoma | 1 - 286 nM | [12] |

| Everolimus | Canine Melanoma (4 lines) | Malignant Melanoma | 7.2 x 10³ - 1.0 x 10¹³ nM | [13] |

| OSI-027 | Various Cancer Lines | Multiple | Proliferation IC₅₀: 0.4 - 4.5 µM | [7] |

| AZD8055 | Various Cancer Lines | Multiple | Proliferation IC₅₀: 20 - 50 nM | [7] |

| NVP-BEZ235 | - | - | mTOR IC₅₀: 20.7 nM | [] |

| Compound 11 | A431, SCC-12 | Squamous Cell Carcinoma | 5.0 µM, 2.9 µM | [14] |

| Compound 11 | SKMEL-28, A375 | Malignant Melanoma | 4.9 µM, 6.7 µM | [14] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are protocols for key experiments cited in the study of mTOR inhibitors for dermatological conditions.

Protocol 1: Imiquimod-Induced Psoriasis Mouse Model

This model is widely used to screen anti-psoriatic compounds by inducing a psoriasis-like skin inflammation.

-

Animal Model: 7-8 week old female BALB/c mice are typically used.[15]

-

Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) is applied to the shaved back skin and right ear for 5-6 consecutive days.

-

Treatment: The mTOR inhibitor formulation (e.g., 1% rapamycin in petroleum jelly) is applied topically to the same area, typically 1-2 hours before imiquimod application.[15] A vehicle control group (petroleum jelly only) and a naive control group (no treatment) should be included.

-

Assessment:

-

Clinical Scoring: The severity of erythema, scaling, and skin thickness is scored daily using a Psoriasis Area and Severity Index (PASI)-like system. Ear thickness is measured with a caliper.[15]

-

Histology: At the end of the experiment, skin biopsies are taken for H&E staining to assess epidermal thickness (acanthosis) and inflammatory infiltrate.

-

Immunohistochemistry/Western Blot: Skin samples are analyzed for mTOR pathway activation using antibodies against phosphorylated proteins like p-mTOR (Ser2448) and p-S6 (Ser235/236).[15]

-

Protocol 2: In Vitro Keratinocyte Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to cell number, to assess the anti-proliferative effects of mTOR inhibitors.

-

Cell Culture: Human immortalized keratinocytes (HaCaT) are seeded at a density of 1 x 10⁴ cells/well in a 96-well plate and incubated for 24 hours in DMEM with 10% FBS.[16]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the mTOR inhibitor (e.g., metformin at 25, 50, 100 mM) or vehicle control (DMSO).[16]

-

Incubation: Cells are incubated for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 490-570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.

Protocol 3: Western Blot for mTOR Pathway Activation

This technique is used to detect and quantify specific proteins (e.g., phosphorylated mTOR, S6K) in cell or tissue lysates.

-

Protein Extraction: Cells or pulverized skin tissue are lysed in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17] Lysates are centrifuged at ~14,000 x g for 20 minutes at 4°C, and the supernatant (containing protein) is collected.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are denatured and separated by size on a polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[17]

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody (e.g., rabbit anti-p-mTOR Ser2448, 1:1000 dilution) overnight at 4°C.[17]

-

Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensity is quantified using densitometry software (e.g., ImageJ). Levels of phosphorylated proteins are typically normalized to their total protein counterparts and a loading control (e.g., β-actin or GAPDH).

References

- 1. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DNA-dependent protein kinase catalytic subunit (DNA-PKcs)-SIN1 association mediates ultraviolet B (UVB)-induced Akt Ser-473 phosphorylation and skin cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dermatologytimes.com [dermatologytimes.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Investigation of the effects of mTOR inhibitors rapamycin and everolimus in combination with carboplatin on canine malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Astragaloside II promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Clinical Trial Design in Rare Genetic Skin Diseases

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rare genetic skin diseases, also known as genodermatoses, present a formidable challenge to clinical trial design. With over 6,000 distinct rare diseases, many of which are genetic and manifest in childhood, the traditional clinical trial paradigm often falls short.[1] The small and geographically dispersed patient populations, coupled with significant clinical heterogeneity, necessitate innovative and flexible trial methodologies. These application notes and protocols provide a comprehensive overview of the key considerations, advanced trial designs, and essential experimental procedures for conducting successful clinical trials in this specialized area.

Challenges in Clinical Trial Design for Rare Genetic Skin Diseases

Designing robust clinical trials for rare genetic skin diseases is fraught with unique obstacles that demand careful consideration and strategic planning.

-

Small Patient Populations: The limited number of affected individuals makes it difficult to recruit a sufficient sample size for traditional, adequately powered randomized controlled trials (RCTs).[1][2]

-

Disease Heterogeneity: Genodermatoses often exhibit significant variability in clinical presentation, severity, and disease progression, even among patients with the same genetic mutation. This heterogeneity can mask treatment effects and complicate the interpretation of trial results.[2]

-

Limited Understanding of Natural History: For many rare skin diseases, the natural course of the disease is not well-documented, making it challenging to select appropriate endpoints and assess the true impact of an investigational therapy.[2][3]

-

Lack of Validated Outcome Measures: There is a scarcity of validated and patient-centric outcome measures specifically designed for rare skin diseases, which can hinder the accurate assessment of treatment benefit.[2][4]

-

Ethical Considerations: The use of placebo controls can be ethically challenging in severe and life-threatening conditions, particularly in pediatric populations.[1]

Innovative Clinical Trial Designs

To overcome the challenges inherent in studying rare genetic skin diseases, researchers are increasingly adopting innovative and adaptive trial designs. These approaches offer greater flexibility, efficiency, and ethical advantages over traditional RCTs.[5][6][7]

Adaptive Trial Designs

Adaptive designs allow for pre-planned modifications to the trial based on interim data analysis. This flexibility can lead to more efficient trials by, for example, stopping a trial early for futility or success, adjusting the sample size, or modifying the treatment arms.[5][6][7]

Types of Adaptive Designs:

-

Group-Sequential Design: The trial is analyzed at several pre-specified time points, with pre-defined stopping rules for efficacy or futility.

-

Sample Size Re-estimation: The sample size can be increased or decreased based on an interim analysis of the treatment effect.

-

Response-Adaptive Randomization: The probability of being randomized to a particular treatment arm changes based on the observed responses, with more patients being allocated to the more effective treatment.[7]

N-of-1 Trials

N-of-1 trials, or single-subject trials, are particularly well-suited for ultra-rare diseases where only a few patients may be available. In this design, a single patient serves as their own control, receiving the investigational treatment and a placebo or alternative treatment in a randomized sequence of treatment periods.[3][8]

Key Considerations for N-of-1 Trials:

-

Comprehensive baseline natural history data is crucial.[8]

-

Selection of individualized and clinically meaningful outcome assessments.[8]

-

Rigorous statistical analysis to determine treatment efficacy for the individual.[8]

Intra-Patient Controlled Designs

For topical treatments, an intra-patient controlled design can be highly effective. In this design, different areas of the patient's skin are randomized to receive the investigational drug or a vehicle control. This approach minimizes inter-patient variability and can significantly reduce the required sample size.[8]

Use of External and Historical Controls

In situations where a concurrent placebo group is not feasible or ethical, external or historical control groups can be considered. This involves comparing the outcomes of patients in the current trial to data from previous studies or patient registries. The FDA has expressed openness to such designs for rare diseases, especially for cell and gene therapies.[9]

Outcome Measures and Endpoints

The selection of appropriate and validated endpoints is critical for demonstrating the clinical benefit of a new therapy. For rare genetic skin diseases, a patient-centric approach to endpoint selection is paramount.

Patient-Reported Outcome Measures (PROMs)

PROMs capture the patient's perspective on their disease and treatment, including symptoms, functioning, and health-related quality of life.[4][7] Given the significant impact of many genodermatoses on daily life, PROMs are essential for assessing clinically meaningful benefit.

Examples of Dermatology-Specific PROMs:

However, a systematic review found that no current dermatology-specific PROM can be unequivocally recommended without further validation, highlighting the need for the development of new, comprehensive measures.[10][11]

Clinician-Reported Outcome (ClinRO) Measures

ClinROs are assessments made by a trained healthcare professional. In dermatology, these often involve scoring systems to grade the severity of skin manifestations.

Examples of ClinROs used in Rare Skin Disease Trials:

-

Visual Index for Ichthyosis Severity (VIIS): A validated scale used to assess the severity of scaling in ichthyosis.[12]

-

Investigator's Global Assessment (IGA): A commonly used scale in dermatology to provide an overall assessment of disease severity.[12]

Biomarker Endpoints

Biomarkers can provide objective measures of disease activity and response to treatment. In rare genetic skin diseases, biomarkers can be particularly valuable for understanding the mechanism of action of a drug and for providing early evidence of efficacy.[1][13]

Quantitative Data from Clinical Trials

The following tables summarize quantitative data from select clinical trials in rare genetic skin diseases to provide context for trial design and expected outcomes.

Table 1: Examples of Clinical Trials in Rare Genetic Skin Diseases

| Disease | Trial Name/Identifier | Phase | Trial Design | Number of Patients | Primary Endpoint(s) | Key Outcome(s) |

| Congenital Ichthyosis | CONTROL Study (TMB-001) | 2b | Randomized, double-blind, vehicle-controlled | 34 | ≥50% reduction in VIIS scaling score | TMB-001 0.05% was significantly more effective than vehicle in reducing disease severity.[12] |

| Epidermolysis Bullosa Simplex (EBS) | Diacerein 1% Cream | 2/3 | Not specified | 17 | ≥40% reduction in blisters | 60% of patients achieved a clinically meaningful reduction in blisters.[14] |

| Netherton Syndrome | QRX003 Lotion | Open-label | Single-group, open-label | 1 (pediatric) | Safety, tolerability, and efficacy | At 9 months, IGA score improved from 4 to 0 (completely clear), and pruritus score improved from 5 to 0.[15] |

| Alopecia Areata | BRAVE-AA-PEDS (Baricitinib) | 3 | Randomized, placebo-controlled | 423 adolescents | SALT score ≤20 (≥80% scalp hair coverage) at Week 36 | At one year, 54.1% of patients on 4mg baricitinib achieved successful hair regrowth.[16] |

Experimental Protocols

Detailed and standardized protocols are essential for ensuring the quality and consistency of data collected in clinical trials.

Protocol for Stratum Corneum Tape Stripping

Objective: To non-invasively collect samples from the uppermost layer of the skin (stratum corneum) for the analysis of biomarkers such as proteins, lipids, and mRNA.

Materials:

-

Adhesive tapes (e.g., D-Squame®)

-

Forceps

-

Microcentrifuge tubes

-

Dry ice or liquid nitrogen for snap-freezing

Procedure:

-

Site Selection: Identify the target skin area (lesional or non-lesional). Clean the area gently with a dry gauze pad to remove any surface debris. Do not use any solvents.

-

Tape Application: Using forceps, apply an adhesive tape disc to the selected skin site.

-

Pressure Application: Apply firm, consistent pressure to the tape for a few seconds to ensure good adhesion to the stratum corneum. A standardized application pressure device can be used to improve consistency.

-

Tape Removal: Remove the tape in a swift, smooth motion.

-

Sample Collection: Place the tape strip, cell-side up, into a pre-labeled microcentrifuge tube.

-

Repeat Stripping: Repeat the procedure on the same skin spot for the desired number of strips (typically 6-10), using alternating directions for each subsequent strip.[2]

-

Sample Storage: Immediately snap-freeze the collected samples in dry ice or liquid nitrogen and store at -80°C until analysis.

Protocol for In Vivo Reflectance Confocal Microscopy (RCM)

Objective: To obtain real-time, high-resolution images of the skin in vivo to assess cellular and tissue structures for diagnostic and monitoring purposes.[9][12][17]

Materials:

-

Reflectance confocal microscope (e.g., VivaScope® 1500 or 3000)

-

Immersion oil or gel

-

Glass ring or window for image stabilization

-

Computer with image acquisition and analysis software

Procedure:

-

Patient Preparation: The patient should be in a comfortable and stable position. The skin area to be imaged should be clean and dry.

-

Device Setup: Turn on the RCM device and allow it to warm up according to the manufacturer's instructions.

-

Image Localization: Apply a small drop of immersion oil or gel to the center of the skin lesion or area of interest.

-

Probe Placement: Gently place the RCM probe with the glass window onto the oiled skin. Ensure good contact without applying excessive pressure.

-

Image Acquisition:

-

Focusing: Adjust the focus to visualize the different layers of the skin, starting from the stratum corneum and moving deeper into the epidermis and papillary dermis.[17]

-

Mosaic Imaging: Acquire large-area mosaic images at key depths (e.g., stratum granulosum, dermoepidermal junction) to get an overview of the lesion.[17]

-

Image Stacks: Acquire stacks of images at different depths in specific areas of interest for detailed analysis.

-

-

Image Analysis: The acquired images can be analyzed in real-time or saved for later evaluation. Features to assess include cellular morphology, tissue architecture, and the presence of inflammatory cells or abnormal structures.[12]

-

Post-Procedure: Gently wipe the immersion oil from the patient's skin.

Signaling Pathways and Visualization

Understanding the underlying molecular pathways of rare genetic skin diseases is crucial for developing targeted therapies.

Darier Disease: Defective Calcium Homeostasis

Darier disease is caused by mutations in the ATP2A2 gene, which encodes the SERCA2 protein, a calcium pump in the endoplasmic reticulum (ER).[5][6][8] This leads to disrupted intracellular calcium signaling, ER stress, and the unfolded protein response (UPR), ultimately causing keratinocyte apoptosis and abnormal skin cell adhesion.[5][6][8]

Caption: Signaling pathway in Darier Disease.

Epidermolysis Bullosa Simplex (EBS): Keratin Instability and Inflammation

EBS is often caused by mutations in the KRT5 or KRT14 genes, leading to a fragile keratin intermediate filament network in basal keratinocytes.[14] This fragility results in cell rupture upon minor trauma, causing blistering. Recent studies have shown that keratin aggregates can induce a positive feedback loop of inflammation involving interleukin-1β (IL-1β).[14]

Caption: Inflammatory loop in Epidermolysis Bullosa Simplex.

Alopecia Areata: JAK-STAT Signaling Pathway

Alopecia Areata (AA) is an autoimmune disease with a genetic component where CD8+NKG2D+ T cells attack hair follicles. The JAK-STAT signaling pathway plays a crucial role in this process. Interferon-gamma (IFN-γ) produced by T cells activates the JAK-STAT pathway in follicular epithelial cells, leading to the production of IL-15, which in turn further stimulates the T cells, creating a positive feedback loop.

Caption: JAK-STAT pathway in Alopecia Areata.

Regulatory Considerations

Engaging with regulatory agencies such as the U.S. Food and Drug Administration (FDA) early and often is crucial for successful drug development for rare diseases. The FDA has demonstrated flexibility and has issued guidance documents to assist sponsors in this area.[8] They encourage innovative trial designs and the use of novel endpoints, provided they are well-justified and scientifically sound. For serious and life-threatening rare diseases, expedited programs such as Fast Track, Breakthrough Therapy, Accelerated Approval, and Priority Review may be available to facilitate and expedite the development and review of new drugs.

References

- 1. Results of the study about epidermolysis bullosa (Rare Commons) | Share4Rare [share4rare.org]

- 2. youtube.com [youtube.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genetics of Darier’s Disease: New Insights into Pathogenic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Genetics of Darier’s Disease: New Insights into Pathogenic Mechanisms | Semantic Scholar [semanticscholar.org]

- 7. acta-apa.org [acta-apa.org]

- 8. Genetics of Darier's Disease: New Insights into Pathogenic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Reflectance Confocal Microscopy in General Dermatology: How to Choose the Right Indication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myskindx.com [myskindx.com]

- 11. peptidesciences.com [peptidesciences.com]

- 12. In vivo reflectance confocal microscopy for early diagnosis of nonmelanoma skin cancer | Actas Dermo-Sifiliográficas [actasdermo.org]

- 13. GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Epidermolysis bullosa – Rare Disease and big Business – Cases and Tools in Biotechnology Management [ecampusontario.pressbooks.pub]

- 15. Highlights of Gene and Cell Therapy for Epidermolysis Bullosa and Ichthyosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Introduction to reflectance confocal microscopy and its use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Application Notes and Protocols: QTORIN™ Rapamycin in the Phase 3 SELVA Trial

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ongoing Phase 3 SELVA (Study Evaluating the Safety and Efficacy of QTORIN™ 3.9% Rapamycin Anhydrous Gel in Microcystic Lymphatic Malformations) clinical trial. The information is intended to guide researchers and professionals in understanding the trial's design, the therapeutic rationale, and the methodologies being employed to evaluate this novel treatment for microcystic lymphatic malformations (LMs).

Introduction

Microcystic LMs are rare, chronically debilitating genetic disorders caused by the dysregulation of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway.[1] QTORIN™ rapamycin is a topical formulation designed for the localized, pathogenesis-directed treatment of these malformations.[1] The SELVA trial is a pivotal Phase 3 study aimed at assessing the safety and efficacy of QTORIN™ 3.9% rapamycin anhydrous gel.[2][3]

Therapeutic Rationale and Mechanism of Action

Rapamycin functions as an inhibitor of the mTOR pathway, which is crucial in regulating cell growth and proliferation.[4] In microcystic LMs, mutations in the PI3K/mTOR pathway lead to abnormal development and proliferation of lymphatic vessels. By directly targeting this pathway in the affected tissues, QTORIN™ rapamycin aims to reduce the size and symptoms of the malformations.[4][5]

Signaling Pathway

The PI3K/mTOR signaling cascade plays a central role in cell growth, proliferation, and survival. In microcystic LMs, activating mutations in this pathway lead to the abnormal growth of lymphatic vessels. Rapamycin, the active ingredient in QTORIN™, specifically inhibits mTORC1, a key downstream effector of the pathway, thereby reducing cell proliferation and lesion size.

Caption: PI3K/mTOR signaling pathway and the inhibitory action of QTORIN™ rapamycin.

Clinical Trial Protocol: Phase 3 SELVA

The SELVA trial is a multicenter, single-arm, baseline-controlled study.[2]

Study Design and Endpoints

| Parameter | Description |

| Study Title | SELVA: A Multicenter, Phase 3 Baseline-Controlled Study Evaluating the Safety and Efficacy of QTORIN 3.9% Rapamycin Anhydrous Gel in the Treatment of Microcystic Lymphatic Malformations.[2][3] |

| Phase | 3[2] |

| Design | Single-arm, baseline-controlled.[5] |

| Primary Endpoint | Change in microcystic lymphatic malformations Investigator's Global Assessment (IGA) after 24 weeks of treatment.[2][3] |

| Key Secondary Endpoints | Clinician-reported outcomes.[5] |

| Treatment Duration | 24 weeks, with an option for an open-label extension.[1][2] |

| Intervention | QTORIN™ 3.9% Rapamycin Anhydrous Gel, applied once daily. |

Enrollment and Demographics

| Parameter | Description |

| Target Enrollment | 40 subjects.[2][5] |

| Actual Enrollment | 51 subjects.[1] |

| Age Criteria | Individuals aged three years and older.[4] |

| Inclusion Criteria | Diagnosis of superficial/cutaneous microcystic lymphatic malformations.[4] |

| Recruitment Locations | Various vascular anomaly centers throughout the US.[5] |

Experimental Workflow

The trial follows a straightforward workflow designed to clearly evaluate the drug's efficacy and safety.

Caption: The experimental workflow of the Phase 3 SELVA clinical trial.

Data and Results (Anticipated)

As of the latest updates, the Phase 3 SELVA trial is fully enrolled, having exceeded its initial target.[1] Top-line data from the 24-week evaluation period are expected in the first quarter of 2026.[1] Upon release, this data will provide the first comprehensive look at the efficacy and safety of QTORIN™ rapamycin in a large patient cohort with microcystic LMs. A New Drug Application (NDA) submission is planned for the second half of 2026.[1]

Regulatory Status

QTORIN™ rapamycin has received several key designations from the U.S. Food and Drug Administration (FDA), highlighting the significant unmet medical need for treatments for microcystic LMs.

| Designation | Granting Body |

| Breakthrough Therapy | FDA[1] |

| Orphan Drug | FDA[1] |

| Fast Track | FDA[1] |

| Orphan Products Grant | FDA Office of Orphan Products Development[1][5] |

Conclusion

The Phase 3 SELVA trial represents a critical step forward in the development of a targeted therapy for microcystic lymphatic malformations. The trial's design and the mechanism of action of QTORIN™ rapamycin hold significant promise for patients with this rare and debilitating disease. The scientific and clinical communities eagerly await the top-line results, which have the potential to establish a new standard of care.

References

- 1. Phase 3 Trial for First Microcystic Lymphatic Malformations Treatment Completes Enrollment | PVLA Stock News [stocktitan.net]

- 2. SELVA: A Phase 3 Study Evaluating QTORIN 3.9% Rapamycin Anhydrous Gel in the Treatment of Microcystic Lymphatic Malformations [clinicaltrials.stanford.edu]

- 3. Palvella Therapeutics Advances Phase 3 Study on QTORIN Gel for Rare Disease - TipRanks.com [tipranks.com]

- 4. Vascular Anomalies Center A Phase 3 Study Evaluating QTORIN 3.9% Rapamycin Anhydrous Gel in the Treatment of Microcystic Lymphatic Malformations (SELVA) | Texas Children's [texaschildrens.org]

- 5. Palvella secures FDA grant for microcystic LMs treatment trial [clinicaltrialsarena.com]

Revolutionizing Recruitment: Advanced Strategies for Rare Disease Clinical Trials

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: